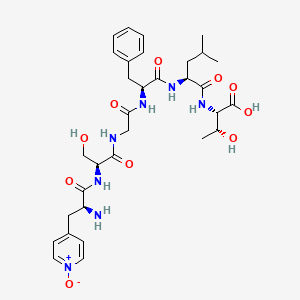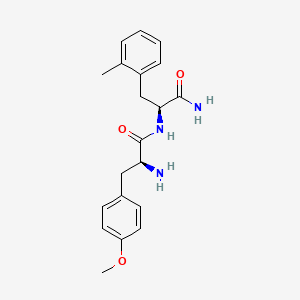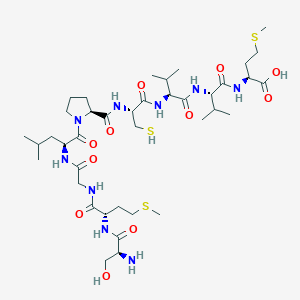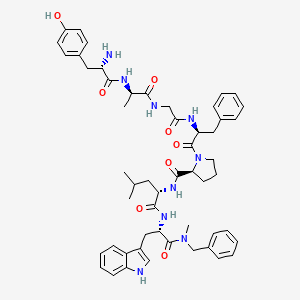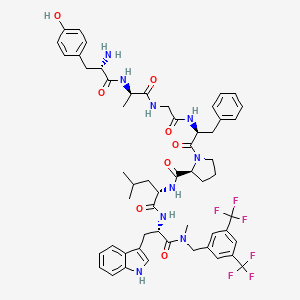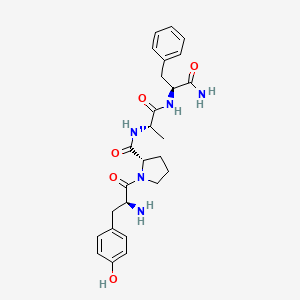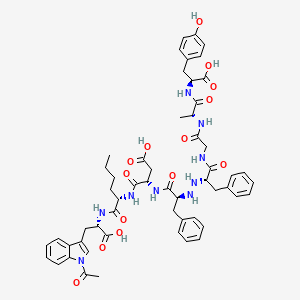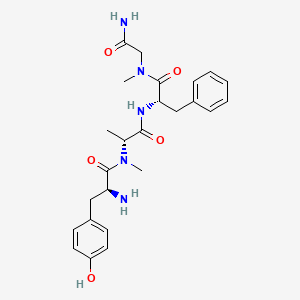
H-Tyr-NMe-D-Ala-Phe-Sar-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Tyr-NMe-D-Ala-Phe-Sar-NH2 is a synthetic tetrapeptide analogue derived from dermorphin, a naturally occurring opioid peptide. This compound has been studied for its high opioid receptor binding affinity and its potential as a potent analgesic. It is particularly interesting due to its ability to cross the blood-brain barrier and its resistance to enzymatic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-NMe-D-Ala-Phe-Sar-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The amino acids are coupled using reagents such as 1,3-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Automation and advanced purification techniques are often employed to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-NMe-D-Ala-Phe-Sar-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tyrosine residue, affecting the compound’s activity.
Reduction: Reduction reactions can alter the peptide’s structure and function.
Substitution: Substitution reactions can be used to introduce different functional groups, potentially enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various alkylating agents can be used under controlled conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the formation of reduced peptide analogues .
Scientific Research Applications
H-Tyr-NMe-D-Ala-Phe-Sar-NH2 has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound is studied for its ability to interact with opioid receptors, providing insights into receptor-ligand interactions.
Medicine: Due to its high opioid receptor binding affinity, it is investigated as a potential analgesic for pain management.
Industry: The compound’s stability and bioavailability make it a candidate for drug development and pharmaceutical applications
Mechanism of Action
H-Tyr-NMe-D-Ala-Phe-Sar-NH2 exerts its effects by binding to opioid receptors, particularly the μ-opioid receptor. This binding activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This cascade ultimately results in analgesic effects by modulating pain signaling pathways in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
H-Tyr-D-Ala-Phe-Gly-NH2: Another dermorphin-derived peptide with high opioid receptor affinity.
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphin with similar analgesic properties.
H-Dmt-D-Arg-Phe-Lys-NH2: A potent and selective μ-opioid receptor agonist
Uniqueness
H-Tyr-NMe-D-Ala-Phe-Sar-NH2 is unique due to its N-methylation, which enhances its stability and resistance to enzymatic degradation. This modification also allows for better penetration of the blood-brain barrier, making it a more effective analgesic compared to its non-methylated counterparts .
Properties
Molecular Formula |
C25H33N5O5 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[(2-amino-2-oxoethyl)-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)-N-methylpropanamide |
InChI |
InChI=1S/C25H33N5O5/c1-16(30(3)24(34)20(26)13-18-9-11-19(31)12-10-18)23(33)28-21(14-17-7-5-4-6-8-17)25(35)29(2)15-22(27)32/h4-12,16,20-21,31H,13-15,26H2,1-3H3,(H2,27,32)(H,28,33)/t16-,20+,21+/m1/s1 |
InChI Key |
GRHNSLXBGRDMSP-CZAAIQMYSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)CC(=O)N)N(C)C(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C)CC(=O)N)N(C)C(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


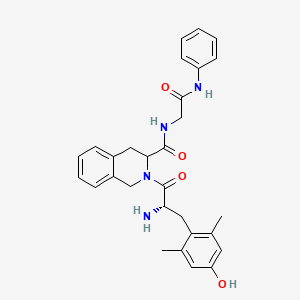
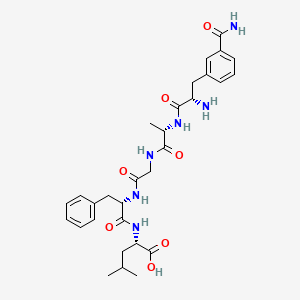
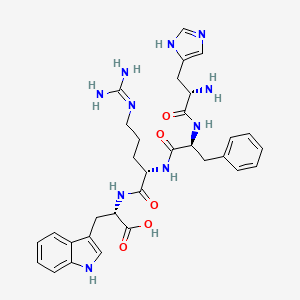
![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1,3-benzoxazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849251.png)
![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(2,3-dihydro-1H-inden-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849256.png)
